molecular formula C18H20N4O2S B12477076 ethyl ({4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}carbamothioyl)carbamate

ethyl ({4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}carbamothioyl)carbamate

Cat. No.: B12477076
M. Wt: 356.4 g/mol
InChI Key: GQTWIOVTTONPMB-UHFFFAOYSA-N
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Description

Ethyl N-({4-methyl-2-[(1E)-2-(4-methylphenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate is an organic compound with a complex structure It features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a carbamothioyl group, which is a derivative of carbamic acid where the oxygen is replaced by sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-({4-methyl-2-[(1E)-2-(4-methylphenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate typically involves multiple steps:

    Formation of the Diazenyl Intermediate: The initial step involves the formation of the diazenyl intermediate through a diazotization reaction. This is achieved by reacting 4-methylphenylamine with nitrous acid under acidic conditions to form the diazonium salt, which is then coupled with 4-methyl-2-aminophenyl to form the diazenyl intermediate.

    Thiocarbamate Formation: The diazenyl intermediate is then reacted with ethyl isothiocyanate under basic conditions to form the desired ethyl N-({4-methyl-2-[(1E)-2-(4-methylphenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-({4-methyl-2-[(1E)-2-(4-methylphenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the diazenyl group can lead to the formation of the corresponding hydrazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted carbamothioyl derivatives.

Scientific Research Applications

Ethyl N-({4-methyl-2-[(1E)-2-(4-methylphenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-({4-methyl-2-[(1E)-2-(4-methylphenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Ethyl N-({4-methyl-2-[(1E)-2-(4-methylphenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structures include other diazenyl derivatives and carbamothioyl compounds.

    Uniqueness: The presence of both diazenyl and carbamothioyl groups in the same molecule makes it unique, providing a combination of properties that can be exploited for various applications.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl N-[[4-methyl-2-[(4-methylphenyl)diazenyl]phenyl]carbamothioyl]carbamate

InChI

InChI=1S/C18H20N4O2S/c1-4-24-18(23)20-17(25)19-15-10-7-13(3)11-16(15)22-21-14-8-5-12(2)6-9-14/h5-11H,4H2,1-3H3,(H2,19,20,23,25)

InChI Key

GQTWIOVTTONPMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(C=C(C=C1)C)N=NC2=CC=C(C=C2)C

Origin of Product

United States

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